Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl
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Overview
Description
Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl is a chemical compound that belongs to the class of organosilicon compounds It features a cyclohexa-2,4-dien-1-yl group substituted with a naphthalen-1-yl group and two fluorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl typically involves the reaction of a naphthalene derivative with a cyclohexa-2,4-dien-1-ylsilane precursor. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomolecules and probes for biological imaging.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Difluoro[1-(phenyl)cyclohexa-2,4-dien-1-yl]silyl
- Difluoro[1-(biphenyl)cyclohexa-2,4-dien-1-yl]silyl
- Difluoro[1-(anthracen-1-yl)cyclohexa-2,4-dien-1-yl]silyl
Uniqueness
Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with other molecules are required. The compound’s ability to undergo various chemical transformations also adds to its versatility in research and industrial applications.
Properties
CAS No. |
63322-24-7 |
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Molecular Formula |
C16H13F2Si |
Molecular Weight |
271.36 g/mol |
InChI |
InChI=1S/C16H13F2Si/c17-19(18)16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h1-11H,12H2 |
InChI Key |
RZRANONLXRYDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)[Si](F)F |
Origin of Product |
United States |
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